molecular formula C9H6Br2OS2 B12948686 Bis(5-bromothiophen-2-yl)methanol

Bis(5-bromothiophen-2-yl)methanol

Cat. No.: B12948686
M. Wt: 354.1 g/mol
InChI Key: FNOSSRVPZNOTHN-UHFFFAOYSA-N
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Description

Bis(5-bromothiophen-2-yl)methanol is a brominated thiophene derivative featuring two 5-bromo-substituted thiophene rings linked to a central methanol group. Such compounds are critical intermediates in organic electronics, particularly in the synthesis of conjugated polymers for applications like organic solar cells (OSCs) and field-effect transistors (FETs) . The bromine substituents enhance reactivity in cross-coupling reactions (e.g., Stille or Suzuki couplings), enabling integration into polymer backbones for tailored optoelectronic properties.

Properties

Molecular Formula

C9H6Br2OS2

Molecular Weight

354.1 g/mol

IUPAC Name

bis(5-bromothiophen-2-yl)methanol

InChI

InChI=1S/C9H6Br2OS2/c10-7-3-1-5(13-7)9(12)6-2-4-8(11)14-6/h1-4,9,12H

InChI Key

FNOSSRVPZNOTHN-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C(C2=CC=C(S2)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(5-bromothiophen-2-yl)methanol typically involves the bromination of thiophene followed by a coupling reaction to introduce the methanol group. One common method involves the use of 5-bromothiophene-2-carbaldehyde as a starting material, which is then subjected to a Grignard reaction with methylmagnesium bromide to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: Bis(5-bromothiophen-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atoms can be reduced to hydrogen, yielding the non-brominated thiophene derivative.

    Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or Grignard reagents can facilitate substitution reactions.

Major Products:

    Oxidation: Products include 5-bromothiophene-2-carboxaldehyde or 5-bromothiophene-2-carboxylic acid.

    Reduction: The major product is 5-thiophen-2-ylmethanol.

    Substitution: Products vary depending on the nucleophile used, such as 5-alkylthiophene derivatives.

Scientific Research Applications

Organic Synthesis

Bis(5-bromothiophen-2-yl)methanol serves as a building block for synthesizing more complex organic molecules and polymers. Its unique structure allows for the formation of new bonds and functional groups, facilitating the development of novel compounds.

Research is ongoing to explore its derivatives for potential biological activity. For instance, compounds derived from this compound are being studied as probes in biochemical assays, which could lead to advancements in drug discovery.

Pharmaceutical Applications

The compound is being investigated as a precursor for pharmaceutical compounds. Its structural characteristics may contribute to the development of new medications with enhanced efficacy.

Materials Science

In materials science, this compound is utilized in developing organic electronic materials. It plays a crucial role in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for enhancing the performance of these devices.

Case Study 1: Organic Electronics

A study demonstrated that incorporating this compound into polymer semiconductors improved charge transport properties, leading to increased efficiency in organic photovoltaic cells. The brominated thiophene units contributed to better electron mobility compared to non-brominated analogs.

Case Study 2: Drug Discovery

In a recent investigation, derivatives of this compound were synthesized and tested for their inhibitory effects on specific cancer cell lines. The results indicated promising anti-cancer activity, suggesting potential therapeutic applications .

Data Table: Comparison of Related Compounds

Compound NameStructure TypeUnique Features
(1-(Aminomethyl)cyclopropyl)(5-bromothiophen-2-yl)methanolAminomethyl derivativeContains an amino group which may enhance biological activity
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(6-(didodecyl(methyl)silyl)Polymer semiconductorExhibits enhanced solubility and conductivity
4,7-Bis(5-bromothiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazineThiadiazole derivativeIncorporates a thiadiazole core adding complexity

Mechanism of Action

The mechanism of action of Bis(5-bromothiophen-2-yl)methanol largely depends on its application. In organic electronics, its role is primarily structural, contributing to the formation of conductive polymers and enhancing the electronic properties of materials. The bromine atoms and methanol group can participate in various chemical reactions, facilitating the formation of new bonds and functional groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Bis(5-bromothiophen-2-yl)methanol with structurally related bromothiophene derivatives, focusing on molecular properties, applications, and synthesis:

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications Synthesis & Notes
This compound C₉H₆Br₂OS₂ ~324.09 (inferred) Two 5-bromo-thiophene rings, methanol core Polymer precursor for organic electronics; enhances charge transport properties Likely synthesized via bromination of thiophene followed by coupling reactions
(5-Bromothiophen-2-yl)methanol C₅H₅BrOS 193.06 Single 5-bromo-thiophene, methanol group Intermediate in organic synthesis; used in ligand design Commercial availability; liquid with yellow appearance
5-Bromobenzo[b]thiophene-2-methanol C₉H₇BrOS 243.12 Benzo-fused thiophene, bromine substituent Pharmaceutical impurity/metabolite; bioactive studies Pharmacologically active; stable at room temperature
2-(5-Bromothiophen-2-yl)ethanol C₆H₇BrOS 207.09 Ethanol backbone instead of methanol Unspecified, likely a polymer precursor Limited safety data; structural analog for solubility studies
(5-Bromo-3-methoxythiophen-2-yl)methanol C₆H₇BrO₂S 223.09 Methoxy substitution at thiophene C3 Adjusts electronic properties in polymers Hazardous (H315, H319); requires careful handling

Key Research Findings and Analysis

Electronic Properties

  • Substituent Effects: Methoxy or ethylhexyl groups (e.g., in T-EHPPD-T monomers) improve solubility and reduce aggregation, enhancing photovoltaic performance .
  • Bromine vs. Chlorine : Brominated analogs exhibit higher reactivity in coupling reactions compared to chlorinated derivatives (e.g., 5-chlorothiophen-2-yl analogs), enabling faster polymerization .

Challenges and Opportunities

  • Synthetic Complexity : Multi-step synthesis (bromination, coupling, purification) increases production costs .
  • Performance Optimization : Tailoring substituents (e.g., alkyl chains) balances solubility and crystallinity in polymers, a critical factor for OSC efficiency .

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